Cas no 201740-78-5 (Boc-Ala-OH-1-)
Boc-Ala-OH-1- Chemical and Physical Properties
Names and Identifiers
-
- L-Alanine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
- Boc-Ala-OH-1-13C
- N-(tert-Butoxycarbonyl)-L-alanine-1-13C
- Boc-Ala-OH-1-
- (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid
- MS-23026
- 201740-78-5
- Boc-Ala-OH-1-13C, 99 atom % 13C
- N-(tert-Butoxycarbonyl)-L-alanine-1-13c,99 atom % 13c
- HY-41121S
- N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine
- CS-0226314
- DTXSID20583880
- G12316
-
- Inchi: 1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1
- InChI Key: QVHJQCGUWFKTSE-SANWUMGISA-N
- SMILES: O(C(N[C@H]([13C](=O)O)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 190.10346280g/mol
- Monoisotopic Mass: 190.10346280g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Color/Form: Not determined
- Density: No data available
- Melting Point: 79-83 °C(lit.)
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 79.12000
- LogP: 1.18860
- Solubility: Not determined
- Vapor Pressure: No data available
Boc-Ala-OH-1- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Boc-Ala-OH-1- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 486760-1G |
Boc-Ala-OH-1-<SUP>13</SUP>C |
201740-78-5 | 1g |
¥8122.42 | 2023-12-05 | ||
| TRC | A638440-10mg |
L-Alanine-13C-N-T-Boc |
201740-78-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A638440-50mg |
L-Alanine-13C-N-T-Boc |
201740-78-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A638440-100mg |
L-Alanine-13C-N-T-Boc |
201740-78-5 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Ambeed | A393268-100g |
N-(tert-butoxycarbonyl)-L-alanine-1-13c |
201740-78-5 | 98% +98%atom%13C | 100g |
$12.0 | 2024-04-22 | |
| Key Organics Ltd | MS-23026-50mg |
Boc-Ala-OH-1-13C |
201740-78-5 | >97% | 50mg |
£645.73 | 2025-02-09 | |
| Key Organics Ltd | MS-23026-100mg |
Boc-Ala-OH-1-13C |
201740-78-5 | >97% | 100mg |
£971.98 | 2025-02-09 | |
| MedChemExpress | HY-41121S-50mg |
Boc-Ala-OH-1- |
201740-78-5 | ≥99.0% | 50mg |
¥3900 | 2024-04-19 | |
| MedChemExpress | HY-41121S-100mg |
Boc-Ala-OH-1- |
201740-78-5 | ≥99.0% | 100mg |
¥6000 | 2024-04-19 | |
| 1PlusChem | 1P00CFZ0-50mg |
N-(TERT-BUTOXYCARBONYL)-L-ALANINE-1-13C |
201740-78-5 | ≥99.0% | 50mg |
$610.00 | 2023-12-19 |
Boc-Ala-OH-1- Suppliers
Boc-Ala-OH-1- Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Boc-Ala-OH-1-
Comprehensive Guide to Boc-Ala-OH-1- (CAS No. 201740-78-5): Properties, Applications, and Industry Insights
Boc-Ala-OH-1- (CAS No. 201740-78-5) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to L-alanine (Ala), making it a critical building block for solid-phase peptide synthesis (SPPS). Its stability, solubility, and compatibility with various coupling reagents have positioned it as a staple in modern organic chemistry and drug development workflows.
One of the most searched questions about Boc-Ala-OH-1- is its role in peptide drug discovery. Researchers frequently explore its applications in creating therapeutic peptides, such as those targeting metabolic disorders or immune modulation. The Boc group ensures selective deprotection during synthesis, minimizing side reactions—a feature highly valued in high-throughput screening and combinatorial chemistry.
In the context of green chemistry, Boc-Ala-OH-1- aligns with trends toward sustainable synthesis. Its efficient coupling yields reduce waste, addressing the demand for eco-friendly reagents. Analytical techniques like HPLC and NMR are commonly employed to verify its purity, a topic often queried in academic forums. The compound’s melting point (~85–88°C) and storage conditions (2–8°C) are also frequently discussed, as they impact lab handling protocols.
Beyond pharmaceuticals, Boc-Ala-OH-1- finds niche applications in material science, particularly in designing bioactive coatings for medical devices. Its compatibility with PEG linkers and dendrimers has spurred interest in hybrid biomaterials. Recent publications highlight its utility in drug-delivery systems, where controlled release mechanisms rely on its degradable properties.
For researchers optimizing peptide yield, understanding the stoichiometry of Boc-Ala-OH-1- in Fmoc-based strategies remains a hot topic. Online communities often debate its use alongside HATU or DIC coupling agents, reflecting the compound’s versatility. Regulatory-wise, it is classified as non-hazardous under standard conditions, though proper PPE (e.g., gloves, goggles) is recommended during handling.
The future of Boc-Ala-OH-1- is tied to advancements in automated peptide synthesizers and AI-driven molecular design. As demand grows for personalized medicine, its role in producing tailored therapeutics will expand. Suppliers increasingly highlight batch-to-batch consistency and GMP-grade availability, responding to industry needs for scalable solutions.
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